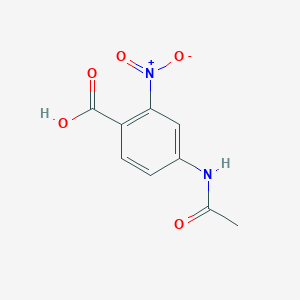

4-(Acetylamino)-2-nitrobenzoic acid

描述

The exact mass of the compound 4-(Acetylamino)-2-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Acetylamino)-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Acetylamino)-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-acetamido-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-6-2-3-7(9(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKOLPCSICJNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175922 | |

| Record name | NSC 202381 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-29-5 | |

| Record name | 4-(Acetylamino)-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC202381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 202381 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Acetylamino)-2-nitrobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6L2ZS2CPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-depth Technical Guide to 4-(Acetylamino)-2-nitrobenzoic acid

4-(Acetylamino)-2-nitrobenzoic acid, identified by the CAS Number 21573-29-5 , is a highly functionalized aromatic carboxylic acid.[1][2] Its structure is characterized by a benzoic acid core substituted with a nitro group at the 2-position and an acetylamino group at the 4-position. This specific arrangement of electron-withdrawing (nitro) and electron-donating (acetylamino) groups, combined with the reactive carboxylic acid moiety, makes it a valuable and versatile intermediate in organic synthesis.

This guide provides an in-depth exploration of 4-(Acetylamino)-2-nitrobenzoic acid, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and key applications, with a focus on the causality behind experimental choices and protocols.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and properties of 4-(Acetylamino)-2-nitrobenzoic acid are summarized below.

| Property | Data | Reference |

| CAS Number | 21573-29-5 | [1][2] |

| IUPAC Name | 4-acetamido-2-nitrobenzoic acid | [2] |

| Molecular Formula | C₉H₈N₂O₅ | [1][2] |

| Molecular Weight | 224.17 g/mol | [2] |

| Appearance | Beige to yellow crystalline powder | [3] |

| Melting Point | 220-224 °C | [3][4] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)O)[O-] | [2] |

| InChIKey | DQKOLPCSICJNQJ-UHFFFAOYSA-N | [2] |

Synthesis Methodologies: A Strategic Approach

The synthesis of 4-(Acetylamino)-2-nitrobenzoic acid requires careful control of regioselectivity due to the directing effects of the substituents on the aromatic ring. While several general strategies exist for related compounds, a common and effective approach involves the selective nitration of a pre-functionalized precursor.

Core Synthesis Strategy: Nitration of 4-Acetamidobenzoic Acid

The most direct route involves the nitration of 4-Acetamidobenzoic acid. The acetamido group is an ortho-, para- director. Since the para position is blocked, it directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho positions (3 and 5). However, to achieve substitution at the 2-position, a different strategy is often employed, such as starting with a molecule that favors this substitution pattern.

A plausible synthesis pathway begins with a precursor where the substitution pattern is already established or can be directed. One such general method involves the nitration of acetanilide followed by subsequent modifications.[1]

Below is a conceptual workflow illustrating the key transformations that could be employed.

Caption: Conceptual workflow for the synthesis of 4-(Acetylamino)-2-nitrobenzoic acid.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method. Researchers should always first consult primary literature and perform a thorough risk assessment.

Objective: To synthesize 4-(Acetylamino)-2-nitrobenzoic acid.

Materials:

-

4-Amino-2-nitrobenzoic acid

-

Acetic anhydride

-

Pyridine (as catalyst, optional)

-

Glacial acetic acid (as solvent)

-

Hydrochloric acid (for workup)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Amino-2-nitrobenzoic acid in a minimal amount of glacial acetic acid with gentle warming.

-

Acetylation: Slowly add a slight molar excess of acetic anhydride to the solution. A few drops of pyridine can be added to catalyze the reaction.

-

Reaction: Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with vigorous stirring.

-

Precipitation: The product, 4-(Acetylamino)-2-nitrobenzoic acid, should precipitate as a solid. If precipitation is slow, add dilute hydrochloric acid dropwise.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acid and unreacted reagents.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

-

Characterization: Confirm the identity and purity of the final product using melting point analysis, IR, and NMR spectroscopy.

Applications in Research and Development

The unique arrangement of functional groups in 4-(Acetylamino)-2-nitrobenzoic acid makes it a valuable precursor in several areas, particularly in the synthesis of pharmaceuticals and heterocyclic compounds.[1]

-

Pharmaceutical Synthesis: It serves as a key building block for creating more complex molecules with potential therapeutic properties. The nitro group can be selectively reduced to an amine, which can then undergo a wide range of reactions (e.g., amide bond formation, cyclization). This has been explored in the synthesis of quinazolinone derivatives, which have shown potential anti-inflammatory properties.[1]

-

Heterocyclic Chemistry: The compound is a precursor for synthesizing various heterocyclic structures. For instance, it has been used in the synthesis of pyrazole derivatives that exhibit promising antitumor activity.[1]

-

Medicinal Chemistry Research: The molecule itself and its simple derivatives have been investigated for biological activity, including potential antibacterial properties.[1]

The relationship between the compound's structure and its synthetic utility is illustrated below.

Caption: Synthetic utility of 4-(Acetylamino)-2-nitrobenzoic acid based on its functional groups.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is a summary and should be supplemented with a careful review of the full Safety Data Sheet (SDS).

Hazard Identification

Based on data for structurally related nitrobenzoic acids, this compound should be handled as potentially hazardous.

-

Acute Effects: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[5]

-

Chronic Effects: Suspected of causing genetic defects, cancer, or reproductive harm.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

4-(Acetylamino)-2-nitrobenzoic acid is more than just a chemical compound; it is a versatile tool for synthetic chemists. Its carefully balanced electronic and functional properties provide a reliable platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the development of novel pharmaceuticals, dyes, and other high-value chemical entities.

References

- Smolecule. (n.d.). Buy 4-(Acetylamino)-2-nitrobenzoic acid | 21573-29-5.

- Chemcasts. (n.d.). Thermophysical Properties of 4-(Acetylamino)-2-methoxy-5-nitrobenzoic acid.

-

PubChem. (n.d.). 4-(Acetylamino)-2-nitrobenzoic acid | C9H8N2O5 | CID 73138. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Benzoic acid, 2-(acetylamino)-4-nitro-. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-ACETAMIDO-4-NITROBENZOIC ACID | CAS 951-97-3. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1539-06-6,4-Acetamido-3-nitrobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US3428673A - Nitration of 4-acetamidobenzoic acid.

Sources

- 1. Buy 4-(Acetylamino)-2-nitrobenzoic acid | 21573-29-5 [smolecule.com]

- 2. 4-(Acetylamino)-2-nitrobenzoic acid | C9H8N2O5 | CID 73138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 4-Acetamido-3-nitrobenzoic acid CAS#: 1539-06-6 [amp.chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-(Acetylamino)-2-nitrobenzoic Acid: Properties, Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Acetylamino)-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. Its molecular structure, featuring a benzoic acid core functionalized with both an acetylamino and a nitro group, imparts a unique reactivity profile that renders it a versatile building block for the construction of complex molecular architectures.[1][2] This guide serves as an in-depth technical resource, consolidating critical information on its physicochemical properties, synthetic methodologies, analytical characterization, and diverse applications, with a particular focus on its role in the synthesis of bioactive compounds. As a Senior Application Scientist, the insights provided herein are intended to be both fundamentally sound and practically applicable for professionals in the field.

Physicochemical Properties and Molecular Identification

A thorough understanding of the fundamental properties of 4-(Acetylamino)-2-nitrobenzoic acid is paramount for its effective utilization in research and development. The key identifiers and physicochemical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 224.17 g/mol | [3] |

| Molecular Formula | C₉H₈N₂O₅ | [3] |

| CAS Number | 21573-29-5 | [3] |

| IUPAC Name | 4-acetamido-2-nitrobenzoic acid | [3] |

| Synonyms | 4-acetamido-2-nitro-benzoic acid, Benzoic acid, 4-(acetylamino)-2-nitro- | [3] |

| Appearance | Beige to yellow crystalline powder | [2] |

| Melting Point | 220-226 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

Synthesis of 4-(Acetylamino)-2-nitrobenzoic Acid

The synthesis of 4-(Acetylamino)-2-nitrobenzoic acid can be approached through several strategic routes, primarily involving the introduction of the nitro and acetylamino functionalities onto a benzoic acid scaffold. The choice of synthetic pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction. Two common synthetic strategies are outlined below.

Synthetic Workflow Overview

Caption: Synthetic pathways to 4-(Acetylamino)-2-nitrobenzoic acid.

Detailed Synthetic Protocol: Acetylation of 4-Amino-2-nitrobenzoic Acid

This method is often preferred due to the regioselective control offered by the starting material.

Materials:

-

4-Amino-2-nitrobenzoic acid

-

Acetic anhydride

-

Pyridine (catalyst)

-

Dichloromethane (solvent)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-2-nitrobenzoic acid in dichloromethane.

-

Addition of Reagents: Add a catalytic amount of pyridine to the solution. Subsequently, add acetic anhydride dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(acetylamino)-2-nitrobenzoic acid.

Analytical Characterization

The purity and identity of synthesized 4-(Acetylamino)-2-nitrobenzoic acid must be confirmed through rigorous analytical techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of 4-(Acetylamino)-2-nitrobenzoic acid.[4]

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[4] The exact ratio can be optimized, but a starting point could be a 40:60 (v/v) mixture of acetonitrile and acidified water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

Sample Preparation: Prepare a standard solution of 4-(acetylamino)-2-nitrobenzoic acid in the mobile phase at a known concentration. Dissolve the sample to be analyzed in the mobile phase.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the amide carbonyl carbon, the aromatic carbons, and the acetyl methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule:

-

O-H stretch of the carboxylic acid (broad band around 3300-2500 cm⁻¹)

-

N-H stretch of the amide (around 3400-3250 cm⁻¹)

-

C=O stretch of the carboxylic acid (around 1760-1690 cm⁻¹)

-

C=O stretch of the amide (Amide I band, around 1680-1640 cm⁻¹)

-

N-O asymmetric and symmetric stretches of the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively)[5]

Applications in Organic Synthesis and Drug Discovery

The strategic placement of the acetylamino, nitro, and carboxylic acid groups makes 4-(acetylamino)-2-nitrobenzoic acid a valuable synthon for the synthesis of a variety of organic molecules, particularly heterocyclic compounds and pharmaceutical intermediates.[1]

Role as a Versatile Building Block

The nitro group can be readily reduced to an amino group, which can then participate in a wide range of cyclization and condensation reactions. The carboxylic acid and acetylamino groups also offer handles for further chemical transformations. This multi-functionality allows for the construction of diverse molecular scaffolds.

Caption: Synthetic utility of 4-(Acetylamino)-2-nitrobenzoic acid.

Synthesis of Bioactive Molecules

Research has demonstrated the utility of 4-(acetylamino)-2-nitrobenzoic acid and its derivatives as precursors for compounds with potential therapeutic applications. For instance, it serves as an intermediate in the synthesis of molecules with anti-inflammatory and analgesic properties.[2] Furthermore, related nitrobenzoic acid derivatives are utilized in the preparation of active pharmaceutical ingredients (APIs) for antibacterial drugs.[6] The presence of the nitro group is a key feature, as nitro compounds are recognized as versatile building blocks in the synthesis of pharmaceutically relevant substances.[7][8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(acetylamino)-2-nitrobenzoic acid. It is important to consult the Safety Data Sheet (SDS) for detailed information. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

4-(Acetylamino)-2-nitrobenzoic acid, with a molecular weight of 224.17 g/mol , is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its synthetic accessibility and versatile reactivity, establish it as a valuable intermediate. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and key applications, offering a solid foundation for researchers and drug development professionals to leverage its potential in their endeavors. The continued exploration of this and similar building blocks will undoubtedly contribute to the advancement of medicinal chemistry and materials science.

References

-

SIELC Technologies. (2018, February 16). Benzoic acid, 2-(acetylamino)-4-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Acetylamino)-2-nitrobenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Nitrobenzoic Acid in Modern Chemical Manufacturing. Retrieved from [Link]

-

Jiangsu Run'an Pharmaceutical Co. Ltd. (2025, September 28). Why Should You Choose 4-Nitrobenzoic Acid for Your Industrial and Pharmaceutical Needs?. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Frontiers Media S.A. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 707100. [Link]

Sources

- 1. Buy 4-(Acetylamino)-2-nitrobenzoic acid | 21573-29-5 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(Acetylamino)-2-nitrobenzoic acid | C9H8N2O5 | CID 73138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 2-(acetylamino)-4-nitro- | SIELC Technologies [sielc.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. jsrapharm.com [jsrapharm.com]

- 7. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

4-(Acetylamino)-2-nitrobenzoic acid structural formula

An In-Depth Technical Guide to 4-(Acetylamino)-2-nitrobenzoic Acid: Structure, Synthesis, and Applications

Abstract

4-(Acetylamino)-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its structural formula, physicochemical properties, and the strategic considerations for its chemical synthesis, which are dictated by the electronic effects of its constituent functional groups. We further detail robust protocols for its analytical characterization using modern spectroscopic and chromatographic techniques. The document elucidates its role as a versatile building block for the development of novel pharmaceutical agents, including heterocyclic compounds with potential therapeutic activities. Finally, a thorough summary of safety protocols and handling procedures is presented to ensure its responsible use in a research and development setting. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Molecular Identity and Physicochemical Properties

Structural Formula and Nomenclature

4-(Acetylamino)-2-nitrobenzoic acid is a derivative of benzoic acid featuring an acetylamino group at the C4 position and a nitro group at the C2 position.[1] This specific substitution pattern is crucial for its chemical reactivity and subsequent applications.

-

IUPAC Name: 4-acetamido-2-nitrobenzoic acid[2]

-

Synonyms: 4-(Acetylamino)-2-nitrobenzoic acid, 4-acetamido-2-nitro-benzoic acid[2]

The structural formula is depicted below:

Caption: 2D structure of 4-(Acetylamino)-2-nitrobenzoic acid.

Physicochemical Data Summary

The key physicochemical properties are summarized in the table below. These values are essential for designing experimental conditions, including reaction setups and purification strategies.

| Property | Value | Source |

| Molecular Weight | 224.17 g/mol | PubChem[2] |

| Appearance | Solid | CymitQuimica[4] |

| XLogP3 | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Structural Isomerism: A Critical Note

It is imperative to distinguish 4-(acetylamino)-2-nitrobenzoic acid from its structural isomers, such as 4-acetamido-3-nitrobenzoic acid (CAS 1539-06-6) and 2-acetamido-4-nitrobenzoic acid (CAS 951-97-3).[5][6][7] The position of the nitro group profoundly influences the molecule's electronic properties, reactivity, and ultimately its utility as a synthetic precursor. Synthetic strategies must be highly regioselective to avoid the formation of undesired isomers.

Synthesis and Purification

Retrosynthetic Analysis and Strategic Considerations

A direct nitration of 4-acetamidobenzoic acid is not a viable primary route for synthesizing the 2-nitro isomer. The acetylamino group is a powerful ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. Therefore, electrophilic nitration would overwhelmingly favor substitution at the C3 position, ortho to the acetylamino group, yielding 4-acetamido-3-nitrobenzoic acid.[8][9]

A more logical and regiocontrolled approach involves starting with a precursor where the 2-nitro and 4-amino functionalities are already in place, followed by acetylation of the amine. 4-Amino-2-nitrobenzoic acid is the ideal starting material for this strategy.

Proposed Synthetic Pathway: Acetylation of 4-Amino-2-nitrobenzoic acid

This protocol describes a standard laboratory procedure for the N-acetylation of 4-amino-2-nitrobenzoic acid using acetic anhydride.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2-nitrobenzoic acid (10.0 g, 54.9 mmol) in glacial acetic acid (100 mL).

-

Reagent Addition: While stirring, carefully add acetic anhydride (6.2 mL, 65.9 mmol, 1.2 equivalents) to the suspension.

-

Heating: Heat the reaction mixture to a gentle reflux (~118 °C) and maintain for 2 hours. The initial suspension should gradually dissolve to form a clear, colored solution.

-

Reaction Quenching & Precipitation: After 2 hours, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is 4-(acetylamino)-2-nitrobenzoic acid.

Workflow Diagram: Synthesis

The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for 4-(acetylamino)-2-nitrobenzoic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Identification

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the acetyl methyl protons. The aromatic region should display three signals with coupling patterns dictated by their ortho, meta, and para relationships.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of all functional groups:

-

~3300 cm⁻¹ (N-H stretch of the amide)

-

~3000-2500 cm⁻¹ (broad O-H stretch of the carboxylic acid)

-

~1700 cm⁻¹ (C=O stretch of the carboxylic acid)

-

~1680 cm⁻¹ (C=O stretch of the amide I band)

-

~1530 cm⁻¹ and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches)

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of the compound (224.17 g/mol ).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 4-(acetylamino)-2-nitrobenzoic acid and its isomers. A reverse-phase (RP) HPLC method can be employed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[10]

Applications in Research and Development

Versatile Building Block in Organic Synthesis

The presence of three distinct functional groups—carboxylic acid, amide, and nitro group—makes 4-(acetylamino)-2-nitrobenzoic acid a highly versatile intermediate.[1] These groups can be selectively modified to create a diverse range of complex molecules. It serves as a precursor for synthesizing heterocyclic compounds, which are core structures in many pharmaceutical agents.[1]

Role in Medicinal Chemistry

This compound is a valuable scaffold in drug discovery. Its derivatives have been investigated for a variety of biological activities.

-

Anti-inflammatory and Antitumor Agents: It has been used in the synthesis of quinazolinone and pyrazole derivatives that have shown potential anti-inflammatory and antitumor properties, respectively.[1]

-

Antibacterial Activity: Studies have explored the antibacterial potential of this molecule and its derivatives against various bacterial strains.[1]

-

Enzyme Interaction: Preliminary research suggests that it may interact with enzymes involved in inflammatory pathways, highlighting its potential for the development of targeted therapeutics.[1]

Caption: Role as a scaffold in developing bioactive agents.

Safety and Handling

Hazard Identification

Based on available Safety Data Sheets (SDS), 4-(acetylamino)-2-nitrobenzoic acid and its isomers present several hazards. While the specific data for the 2-nitro isomer is less common, data for related compounds indicates the following potential hazards:

-

Respiratory Irritation: May cause respiratory irritation.[13]

-

Chronic Hazards: Suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child (classifications for a related isomer).[11]

Recommended Handling Procedures

Due to the potential hazards, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[12][14]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards.[14]

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes.[14] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][14]

Conclusion

4-(Acetylamino)-2-nitrobenzoic acid is a chemical compound of significant interest due to its structured arrangement of versatile functional groups. While its synthesis requires a nuanced, regioselective approach to avoid isomeric impurities, its value as a precursor in the synthesis of pharmaceutically relevant heterocycles is well-established. A thorough understanding of its properties, characterization, and safe handling is crucial for unlocking its full potential in chemical research and drug development. Future investigations will likely continue to expand its utility in creating novel molecules with targeted biological activities.

References

-

PubChem. 4-(Acetylamino)-2-nitrobenzoic acid | C9H8N2O5 | CID 73138. [Link]

-

Global Substance Registration System (GSRS). 4-(ACETYLAMINO)-2-NITROBENZOIC ACID. [Link]

-

SIELC Technologies. Benzoic acid, 2-(acetylamino)-4-nitro-. [Link]

-

Chem-Impex. 4-(Acetylamino)-3-nitrobenzoic acid. [Link]

- Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.

-

Matrix Fine Chemicals. 2-ACETAMIDO-4-NITROBENZOIC ACID | CAS 951-97-3. [Link]

- Google Patents.

-

J&K Scientific. 4-(Acetylamino)-3-nitrobenzoic acid | 1539-06-6. [Link]

Sources

- 1. Buy 4-(Acetylamino)-2-nitrobenzoic acid | 21573-29-5 [smolecule.com]

- 2. 4-(Acetylamino)-2-nitrobenzoic acid | C9H8N2O5 | CID 73138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Benzoic acid, 2-(acetylamino)-4-nitro- | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-ACETAMIDO-4-NITROBENZOIC ACID | 951-97-3 [chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 9. US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents [patents.google.com]

- 10. Benzoic acid, 2-(acetylamino)-4-nitro- | SIELC Technologies [sielc.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

A Predictive Spectroscopic and Methodological Guide to 4-(Acetylamino)-2-nitrobenzoic Acid

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 4-(acetylamino)-2-nitrobenzoic acid (C₉H₈N₂O₅; MW: 224.17 g/mol ). Due to the limited availability of published experimental spectra for this specific isomer, this document leverages foundational principles of spectroscopy and established substituent effects to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it offers detailed, field-proven experimental protocols for acquiring this data, aimed at researchers in synthetic chemistry and drug development. The causality behind methodological choices is explained to ensure robust and reproducible results. This guide serves as both a predictive reference and a practical manual for the complete spectroscopic characterization of 4-(acetylamino)-2-nitrobenzoic acid.

Introduction

4-(Acetylamino)-2-nitrobenzoic acid is a substituted aromatic carboxylic acid of interest in organic synthesis and medicinal chemistry. Its structure, featuring a carboxylic acid, a nitro group, and an acetylamino group on a benzene ring, presents a unique electronic and steric environment. Accurate structural verification is paramount for its use as a building block or intermediate. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are the cornerstones of such verification.

This guide addresses the scarcity of consolidated spectral data for this compound in public databases by providing a robust predictive analysis. By understanding the expected spectral features, researchers can more efficiently and accurately interpret experimentally acquired data, confirm synthesis outcomes, and assess purity. We will first explore the predicted spectral data, then detail the methodologies to obtain them, and finally, discuss the logic of structural confirmation.

Part 1: Molecular Structure and Predicted Spectroscopic Profile

A thorough understanding of the molecule's structure is the first step in predicting its spectral behavior. The 1,2,4-substitution pattern on the benzene ring dictates the electronic environment of each atom and bond, which in turn governs the spectral output.

Caption: Structure of 4-(acetylamino)-2-nitrobenzoic acid with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, the amide proton, the carboxylic acid proton, and the acetyl methyl protons. The chemical shifts are influenced by the electronic nature of the substituents: the nitro group (-NO₂) is a strong electron-withdrawing group, the acetylamino group (-NHCOCH₃) is an electron-donating group, and the carboxylic acid (-COOH) is electron-withdrawing.[1] Predictions are based on additive substituent effects relative to benzene (δ 7.3 ppm), typically in a solvent like DMSO-d₆ which is capable of dissolving the polar analyte and exchanging with labile protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Rationale |

| COOH | > 12.0 | Singlet (broad) | N/A | Highly deshielded acidic proton, exchanges with solvent. |

| NH | ~10.5 | Singlet (broad) | N/A | Amide proton, deshielded by the adjacent carbonyl and aromatic ring. |

| H-3 | ~8.4 | Doublet | J ≈ 2 Hz | Ortho to both -NO₂ and -NHCOCH₃. Strongly deshielded by the adjacent nitro group. Exhibits meta coupling to H-5. |

| H-5 | ~8.2 | Doublet of doublets | J ≈ 9 Hz, 2 Hz | Ortho to -NHCOCH₃ and meta to -NO₂ and -COOH. Exhibits ortho coupling to H-6 and meta coupling to H-3. |

| H-6 | ~7.9 | Doublet | J ≈ 9 Hz | Ortho to -COOH and meta to -NHCOCH₃. Deshielded by the adjacent carboxylic acid. Exhibits ortho coupling to H-5. |

| CH₃ | ~2.1 | Singlet | N/A | Acetyl methyl group protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are predicted based on substituent effects on the benzene ring carbons.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C=O (Acid) | ~167 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C=O (Amide) | ~169 | Typical chemical shift for an amide carbonyl carbon. |

| C-4 | ~145 | Attached to the electron-donating -NHCOCH₃ group, but deshielded by the overall electronic environment. |

| C-2 | ~148 | Attached to the strongly electron-withdrawing -NO₂ group, expected to be significantly deshielded. |

| C-1 | ~128 | The ipso-carbon attached to the -COOH group. |

| C-6 | ~132 | Deshielded by the adjacent -COOH group. |

| C-5 | ~120 | Shielded by the ortho -NHCOCH₃ group. |

| C-3 | ~115 | Shielded by the para -NHCOCH₃ group, but deshielded by the ortho -NO₂ group. |

| CH₃ | ~24 | Typical chemical shift for an acetyl methyl carbon. |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum provides key information about the functional groups present in the molecule. The data is typically acquired from a KBr pellet of the solid sample.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3500 - 3300 | N-H Stretch | Secondary Amide | Medium |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Broad |

| ~3100 | C-H Stretch | Aromatic | Medium-Weak |

| ~1710 | C=O Stretch | Carboxylic Acid | Strong |

| ~1680 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium |

| 1550, 1350 | N=O Asymmetric & Symmetric Stretch | Nitro Group | Strong |

| ~1530 | N-H Bend (Amide II) | Secondary Amide | Medium |

| ~1300 | C-O Stretch | Carboxylic Acid | Medium |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic | Strong |

The presence of strong absorptions for two distinct carbonyl groups (acid and amide), a broad O-H stretch, and two strong N=O stretches would be key confirmatory features.[3]

Predicted Mass Spectrometry (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) will cause the molecule to ionize and fragment in a predictable manner. The molecular ion (M⁺˙) is expected at m/z 224. Key fragmentation pathways for N-acetyl and aromatic nitro compounds provide a structural fingerprint.[4][5]

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Proposed Fragment Identity | Proposed Neutral Loss |

| 224 | [C₉H₈N₂O₅]⁺˙ (Molecular Ion) | N/A |

| 182 | [M - C₂H₂O]⁺˙ | Loss of ketene (CH₂=C=O) from the acetyl group. |

| 164 | [M - C₂H₂O - H₂O]⁺˙ | Subsequent loss of water from the carboxylic acid. |

| 136 | [M - C₂H₂O - NO₂]⁺˙ | Loss of a nitro radical from the m/z 182 fragment. |

The most characteristic fragmentation is the loss of 42 Da (ketene), which is a hallmark of N-acetyl compounds.[5][6] This pathway leads to the fragment at m/z 182. Subsequent loss of the nitro group (46 Da) would yield a fragment at m/z 136.

Caption: Predicted primary fragmentation pathway for 4-(acetylamino)-2-nitrobenzoic acid.

Part 2: Experimental Protocols for Spectroscopic Analysis

To obtain high-quality, reliable data, adherence to standardized protocols is essential. The following methodologies are recommended for the analysis of a solid, polar organic compound like 4-(acetylamino)-2-nitrobenzoic acid.

General Workflow

The overall process involves sample preparation, instrument setup, data acquisition, and processing. Each step is critical for the final data quality.

Caption: General experimental workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the analyte, and its high boiling point is suitable for variable temperature experiments if needed. Crucially, it allows for the observation of exchangeable protons (from -COOH and -NH) which would be lost in solvents like D₂O or CD₃OD.

-

Methodology:

-

Weigh approximately 15-20 mg of the dry sample directly into a clean, dry NMR tube.

-

Add ~0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution.

-

Place the tube in the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration of all proton signals, including the potentially broad acid and amide protons.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

(Optional but recommended): Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

FT-IR Spectroscopy Protocol

-

Rationale for Sample Preparation: The KBr pellet method is a common and reliable technique for acquiring IR spectra of solid samples. It minimizes scattering and produces sharp, well-defined peaks.

-

Methodology:

-

Gently grind ~100-150 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The KBr must be spectroscopic grade and completely dry (oven-dry if necessary) to avoid a large water peak in the spectrum.

-

Add ~1-2 mg of the sample to the mortar and grind thoroughly until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Mass Spectrometry Protocol

-

Rationale for Ionization: Electron Ionization (EI) is preferred for obtaining detailed fragmentation data for structural elucidation of small molecules. Electrospray Ionization (ESI) can also be used, particularly for accurate mass measurement, and will typically show the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Methodology (EI-MS via Direct Insertion Probe):

-

Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile (~0.1 mg/mL).

-

Place a small drop of the solution onto the tip of a direct insertion probe and allow the solvent to evaporate.

-

Insert the probe into the high-vacuum source of the mass spectrometer.

-

Gently heat the probe to volatilize the sample into the ionization chamber.

-

Acquire the mass spectrum using standard EI energy (70 eV) over a mass range of m/z 50-300.

-

Part 3: Data Interpretation and Structural Verification

The core of scientific integrity in synthesis lies in the unambiguous confirmation of the desired molecular structure. This is achieved not by a single spectrum, but by the logical corroboration of data from multiple techniques.

-

NMR as the Primary Structural Tool: The ¹H NMR spectrum is the most powerful tool for confirming the substitution pattern. The observation of three distinct aromatic signals with a doublet, a doublet of doublets, and another doublet confirms a 1,2,4-trisubstituted benzene ring. The specific coupling constants (~9 Hz for ortho, ~2 Hz for meta) will be definitive. The presence of the acetyl singlet, and the broad singlets for the NH and COOH protons at their expected low-field positions, confirms the identity of the substituents. The ¹³C and DEPT spectra will confirm the presence of the correct number of protonated and non-protonated carbons.

-

IR for Functional Group Confirmation: The IR spectrum serves as a rapid and definitive confirmation of the functional groups predicted. The simultaneous presence of the very broad O-H stretch, the sharp N-H stretch, two distinct C=O stretches, and the strong NO₂ stretches provides orthogonal validation of the structure.

-

MS for Molecular Weight and Fragmentation Corroboration: The mass spectrum confirms the molecular weight of the compound (m/z 224). The fragmentation pattern, particularly the characteristic loss of ketene (42 Da), provides strong evidence for the N-acetyl moiety, complementing the NMR and IR data.

By synthesizing the information from these three independent spectroscopic methods, a researcher can build a self-validating and trustworthy case for the successful synthesis and purification of 4-(acetylamino)-2-nitrobenzoic acid.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73138, 4-(Acetylamino)-2-nitrobenzoic acid. Retrieved January 16, 2026 from [Link].

-

University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Retrieved January 16, 2026 from [Link].

-

Reusch, W. (n.d.). Table of Characteristic IR Absorptions. Michigan State University. Retrieved January 16, 2026 from [Link].

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved January 16, 2026 from [Link].

-

Wikipedia contributors. (2023, December 1). Infrared spectroscopy correlation table. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link].

-

Harvey, S. R., et al. (2016). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry. Retrieved January 16, 2026 from [Link].

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Department of Chemistry. Retrieved January 16, 2026 from [Link].

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 16, 2026 from [Link].

-

Turecek, F., & Gu, M. (2000). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry. Retrieved January 16, 2026 from [Link].

-

Edwards, J. D., et al. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. Retrieved January 16, 2026 from [Link].

-

Abraham, R. J. (2010). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved January 16, 2026 from [Link].

-

Haverkamp, J., et al. (1979). Identification of O-acetylated N-acylneuraminic acids by mass spectrometry. Carbohydrate Research. Retrieved January 16, 2026 from [Link].

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society. Retrieved January 16, 2026 from [Link].

-

Ochsenfeld, C., et al. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Chemical Science. Retrieved January 16, 2026 from [Link].

-

Jackowski, K., et al. (2000). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry. Retrieved January 16, 2026 from [Link].

-

Nakata, H. (1981). Chemical Ionization Mass Spectra of Bifunctional Aromatic Compounds. Mass Spectrometry. Retrieved January 16, 2026 from [Link].

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 16, 2026 from [Link].

-

Royal Society of Chemistry. (2018). Supporting Information for... Green Chemistry. Retrieved January 16, 2026 from [Link].

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved January 16, 2026 from [Link].

-

Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved January 16, 2026 from [Link].

-

Peruncheralathan, S., et al. (2009). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. Magnetic Resonance in Chemistry. Retrieved January 16, 2026 from [Link].

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved January 16, 2026 from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved January 16, 2026 from [Link].

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 16, 2026 from [Link].

-

Griffiths, L. (2010). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved January 16, 2026 from [Link].

-

Kaupp, M., et al. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. Physical Chemistry Chemical Physics. Retrieved January 16, 2026 from [Link].

-

Abraham, R. J., & Mobli, M. (2007). Proton Chemical Shifts in NMR. Part 14. Magnetic Resonance in Chemistry. Retrieved January 16, 2026 from [Link].

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 16, 2026 from [Link].

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Supporting Information. Retrieved January 16, 2026 from [Link].

-

Świsłocka, R., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. International Journal of Quantum Chemistry. Retrieved January 16, 2026 from [Link].

-

Gadikota, V., et al. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Retrieved January 16, 2026 from [Link].

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eng.uc.edu [eng.uc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 4-(Acetylamino)-2-nitrobenzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-(Acetylamino)-2-nitrobenzoic Acid Derivatives

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutic agents. One such scaffold is 4-(Acetylamino)-2-nitrobenzoic acid (AANBA), a substituted benzoic acid derivative with the chemical formula C₉H₈N₂O₅ and CAS Number 21573-29-5.[1][2][3] Its structure, featuring a carboxylic acid, an acetylamino group, and a nitro group, provides a rich platform for chemical modification, making it a valuable building block in organic synthesis.[1] This guide offers a comprehensive exploration of the biological activities associated with derivatives of AANBA, delving into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential. We will synthesize technical data and field-proven insights to provide researchers, scientists, and drug development professionals with a thorough understanding of this promising class of compounds.

The Core Moiety: Chemical Characteristics and Synthetic Utility

The biological potential of AANBA derivatives is intrinsically linked to the chemical properties of the parent molecule. The benzoic acid core is adorned with three key functional groups that dictate its reactivity and interaction with biological systems:

-

Carboxylic Acid (-COOH): This group acts as a key hydrogen bond donor and acceptor, often crucial for interacting with the active sites of enzymes and receptors.[4][5] It serves as a primary handle for derivatization into esters and amides to modulate physicochemical properties like cell permeability.[1][6]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic profile of the aromatic ring.[4] It is a well-established pharmacophore in various antimicrobial and anticancer agents.[4][7][8]

-

Acetylamino Group (-NHCOCH₃): This group modulates the molecule's lipophilicity and can participate in hydrogen bonding. Its hydrolysis to a primary amine can significantly alter biological activity, as the resulting amino group is often essential for critical interactions with biological targets.[1][6]

The interplay of these groups makes AANBA a versatile precursor for synthesizing a diverse array of heterocyclic and pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and antitumor properties.[1]

Caption: Synthetic pathways from the AANBA scaffold to diverse derivatives and their associated biological activities.

Spectrum of Biological Activity: From Microbes to Cancer Cells

Derivatization of the AANBA core has unlocked a broad spectrum of biological activities. The following sections detail the key therapeutic areas where these compounds have shown promise.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of benzoic acid derivatives, including those synthesized from AANBA. The presence of the nitro group is often associated with antimicrobial effects.[4] Studies have demonstrated that derivatives such as Schiff bases and azole-containing compounds exhibit activity against a range of bacterial and fungal pathogens.[9][10]

For instance, new 4-nitrobenzamide derivatives have been synthesized and shown to be effective against various bacterial strains.[9] The general approach involves modifying the carboxylic acid group to form new linkages, leading to compounds with enhanced antimicrobial potency.

Anticancer Potential

Nitroaromatic compounds are a known class of potential anticancer agents.[7] Research into various benzoic acid derivatives has revealed significant antiproliferative activity against human cancer cell lines.[11][12] Studies on related nitro compounds suggest a mechanism of action linked to their alkylating properties, particularly when a good leaving group is present on the molecule.[7] Derivatives of AANBA, such as pyrazoles, have been explored for their antitumor activity.[1] The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines, including MCF-7 (breast) and HL-60 (leukemia), to determine their potency and selectivity.[7]

Anti-inflammatory and Analgesic Properties

Isomers of AANBA, such as 4-(acetylamino)-3-nitrobenzoic acid, serve as crucial intermediates in the synthesis of pharmaceuticals with anti-inflammatory and analgesic effects.[13][14] While direct studies on AANBA derivatives are emerging, preliminary investigations suggest that they may interact with specific enzymes or receptors involved in inflammatory pathways.[1] This indicates a promising avenue for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

Antiviral Applications

The structural framework of AANBA has also been leveraged to design specific enzyme inhibitors. Notably, a derivative, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, was specifically designed as an inhibitor for the influenza virus neuraminidase protein, a key target for antiviral drugs.[15] This highlights the potential for structure-based drug design using the AANBA scaffold to target viral enzymes.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint

Understanding the relationship between a molecule's structure and its biological function is the cornerstone of rational drug design. For AANBA derivatives, SAR studies provide critical insights into how specific functional groups and their positions influence therapeutic efficacy.

Caption: The core pillars of Structure-Activity Relationship (SAR) analysis for drug discovery.

Key SAR insights for benzoic acid derivatives include:

-

The Nitro Group is Key: The strong electron-withdrawing nature of the nitro group is often essential for antimicrobial activity.[4] Its position on the aromatic ring can significantly impact potency. Furthermore, its reduction to an amino group can alter the mode of action, sometimes leading to an increase in potency against specific targets.[4]

-

The Amino/Acetylamino Moiety as an Anchor: The acetylamino group, or its hydrolyzed amino form, frequently serves as a critical hydrogen bonding anchor within the target's active site.[6] Its presence is often indispensable for maintaining high potency.

-

The Carboxylic Acid as an Interaction Point: This group's ability to donate and accept hydrogen bonds makes it a primary point of interaction.[4] Derivatizing it to esters or amides is a common strategy to improve membrane permeability and oral bioavailability, transforming a potent inhibitor into a viable drug candidate.[1]

Experimental Protocols: From Synthesis to Screening

The trustworthiness of scientific claims rests on robust and reproducible methodologies. Below are detailed protocols for the synthesis of a representative derivative and a standard biological screening assay.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general method for synthesizing Schiff bases from a benzoic acid precursor, a common strategy for generating derivatives with antimicrobial activity.[9]

Objective: To synthesize an N-benzylidene-4-nitrobenzamide derivative.

Materials:

-

4-nitrobenzamide (or a related AANBA derivative)

-

Substituted aryl aldehyde (e.g., 2-nitrobenzaldehyde)

-

Methanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve equimolar concentrations of 4-nitrobenzamide (e.g., 0.5 g) and the selected aryl aldehyde in 25 mL of methanol.[9]

-

Catalysis: Add 2-3 drops of concentrated H₂SO₄ to the mixture to catalyze the condensation reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 60°C using a heating mantle. Maintain a gentle reflux for 4-5 hours with continuous stirring.

-

Solvent Removal: After the reaction is complete (monitored by TLC), remove the methanol under reduced pressure using a rotary evaporator.[9]

-

Extraction: To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

-

Isolation: Collect the organic (ethyl acetate) layer, which contains the product. Wash the organic layer twice with 25 mL of brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification & Characterization: Purify the crude Schiff base by recrystallization from a suitable solvent (e.g., ethanol). Characterize the final compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[9]

Protocol 2: Antimicrobial Susceptibility Testing via Disc Diffusion Method

This protocol outlines the standardized Kirby-Bauer disc diffusion method for evaluating the antimicrobial activity of synthesized compounds.[9][16]

Objective: To assess the in vitro antibacterial activity of AANBA derivatives.

Materials:

-

Synthesized test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile 6 mm paper discs

-

Solvent for dissolving compounds (e.g., DMSO)

-

Micropipettes

-

Incubator

-

Sterile saline solution (0.85% NaCl)

-

McFarland standard (0.5)

Procedure:

-

Inoculum Preparation: From an overnight culture of the target bacteria, prepare a suspension in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1x10⁸ CFU/mL.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the prepared bacterial suspension over the entire surface of a nutrient agar plate to create a confluent lawn of growth.

-

Compound Loading: Dissolve the synthesized compounds in a suitable solvent to a known concentration (e.g., 10 mg/mL). Aseptically apply a specific volume (e.g., 5 µL) of each compound solution onto a sterile 6 mm paper disc to achieve a desired final concentration per disc (e.g., 200 µ g/disc ).[9] Allow the solvent to evaporate completely.

-

Disc Placement: Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plates. Ensure firm contact with the agar. A disc with the solvent alone should be used as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) as a positive control.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Data Analysis: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Caption: Workflow for the antimicrobial disc diffusion assay.

Quantitative Data Summary

While comprehensive quantitative SAR data for a large series of AANBA derivatives is not consolidated in a single public source, individual studies report inhibitory concentrations. The table below conceptualizes how such data would be presented.

| Derivative Class | Modification | Target Organism/Cell Line | Activity Metric (IC₅₀/MIC) | Reference |

| Nitroaromatic Compound | Benzylic bromide substituent | Human Cancer Cell Lines (MCF-7, HL-60) | IC₅₀ < 8.5 µM | [7] |

| 4-Nitrobenzamide | Schiff Base (2-nitrobenzylidene) | S. aureus, E. coli | Qualitative (Active) | [9] |

| p-Amino Benzoic Acid | Schiff Base (3-bromo benzylidene) | B. subtilis | pMIC = 2.11 µM/ml | [17] |

| p-Amino Benzoic Acid | Schiff Base (3,4,5-trimethoxy) | S. aureus | pMIC = 1.82 µM/ml | [17] |

Conclusion and Future Directions

Derivatives of 4-(acetylamino)-2-nitrobenzoic acid represent a promising and versatile class of compounds with a wide range of demonstrable biological activities, including antimicrobial, anticancer, and anti-inflammatory potential. The presence of multiple functional groups on the AANBA scaffold provides a rich platform for synthetic modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Synthesizing and screening a broader and more diverse library of AANBA derivatives will be crucial to fully explore the chemical space and identify novel leads.

-

Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are required to identify their specific molecular targets and pathways of action.

-

In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

-

Quantitative SAR (QSAR): Developing QSAR models based on a larger set of derivatives can provide predictive insights to guide the design of next-generation compounds with enhanced potency and selectivity.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of the 4-(acetylamino)-2-nitrobenzoic acid scaffold, paving the way for the development of new and effective medicines.

References

- Smolecule. (n.d.). 4-(Acetylamino)-2-nitrobenzoic acid | 21573-29-5.

- International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.

-

Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Acetylamino)-2-nitrobenzoic acid. Retrieved from [Link]

- BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

- Chem-Impex. (n.d.). 4-(Acetylamino)-3-nitrobenzoic acid.

- Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry.

- J&K Scientific. (n.d.). 4-(Acetylamino)-3-nitrobenzoic acid | 1539-06-6.

- Sharma, O., et al. (2018). Synthesis and Antimicrobial evaluation of Azole Based (p-nitro Benzoic Acid) derivatives. Asian Pacific Journal of Health Sciences, 5(4).

- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.

-

Acta Crystallographica Section C. (1995). 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 51(Pt 9), 1910-2. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis, Antioxidant and Antimicrobial Activity of 4-Aminophenol and 2-Aminobenzoic Acid Based Novel Azo Compounds.

- Global Substance Registration System. (n.d.). 4-(ACETYLAMINO)-2-NITROBENZOIC ACID.

- BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.

- ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.

-

PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]

- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

Sources

- 1. Buy 4-(Acetylamino)-2-nitrobenzoic acid | 21573-29-5 [smolecule.com]

- 2. 4-(Acetylamino)-2-nitrobenzoic acid | C9H8N2O5 | CID 73138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iomcworld.com [iomcworld.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

- 10. apjhs.com [apjhs.com]

- 11. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. chemimpex.com [chemimpex.com]

- 14. jk-sci.com [jk-sci.com]

- 15. 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

An In-Depth Technical Guide to 4-(Acetylamino)-2-nitrobenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Acetylamino)-2-nitrobenzoic acid, a key benzene derivative, holds a significant position in the landscape of synthetic organic chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a nitro group, and an acetylamino group, makes it a versatile precursor for a wide array of complex organic molecules. This guide provides a comprehensive overview of the historical context of its synthesis, detailed modern experimental protocols, thorough characterization data, and its applications in the synthesis of valuable heterocyclic compounds. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: A Historical Perspective on a Versatile Building Block

The synthesis of nitroaromatic compounds, including nitrobenzoic acids, became more refined with a deeper understanding of electrophilic aromatic substitution. The nitration of benzoic acid derivatives is a cornerstone of this chemistry. The presence of both an activating acetylamino group and a deactivating carboxylic acid group on the benzene ring presents a unique regiochemical challenge in the synthesis of 4-(acetylamino)-2-nitrobenzoic acid, making its controlled synthesis a topic of interest for synthetic chemists.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of 4-(acetylamino)-2-nitrobenzoic acid is essential for its identification, purification, and use in further synthetic transformations.

Table 1: Physicochemical Properties of 4-(Acetylamino)-2-nitrobenzoic Acid

| Property | Value | Source |

| IUPAC Name | 4-Acetamido-2-nitrobenzoic acid | PubChem |

| Synonyms | 4-(Acetylamino)-2-nitrobenzoic acid | PubChem |

| CAS Number | 21573-29-5 | Smolecule |

| Molecular Formula | C₉H₈N₂O₅ | Smolecule |

| Molecular Weight | 224.17 g/mol | PubChem |

| Appearance | Pale yellow solid (predicted) | - |

| Melting Point | Not reported | - |

| Solubility | Sparingly soluble in water (predicted) | - |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum (Predicted) (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~10.5 | s | 1H | -NH- |

| ~8.3 | d | 1H | Ar-H (H-3) |

| ~8.1 | dd | 1H | Ar-H (H-5) |

| ~7.9 | d | 1H | Ar-H (H-6) |

| ~2.1 | s | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum (Predicted) (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O (amide) |

| ~166.0 | C=O (acid) |

| ~148.0 | C-NO₂ |

| ~145.0 | C-NH |

| ~132.0 | Ar-C (C-6) |

| ~128.0 | C-COOH |

| ~120.0 | Ar-C (C-5) |

| ~115.0 | Ar-C (C-3) |

| ~24.0 | -CH₃ |

IR (Infrared) Spectrum (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (carboxylic acid, broad) |

| ~3250 | N-H stretch (amide) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1670 | C=O stretch (amide I) |

| ~1580, ~1350 | N-O stretch (nitro group) |

| ~1540 | N-H bend (amide II) |

Synthesis of 4-(Acetylamino)-2-nitrobenzoic Acid: A Modern Approach

The contemporary synthesis of 4-(acetylamino)-2-nitrobenzoic acid typically involves a two-step process starting from the readily available 4-aminobenzoic acid. This method provides good control over the regioselectivity of the nitration step.

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway to 4-(acetylamino)-2-nitrobenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Acetamidobenzoic Acid from 4-Aminobenzoic Acid (Acetylation)

This initial step protects the amino group as an acetamide, which is crucial for directing the subsequent nitration.

-

Reagents and Materials:

-

4-Aminobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and flask

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in glacial acetic acid.

-